3-Methylbenzyl mercuric chloride

Beschreibung

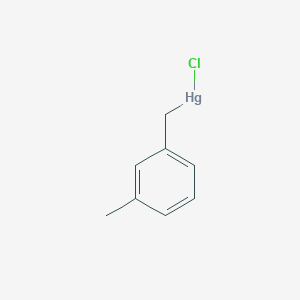

3-Methylbenzyl mercuric chloride is an organomercury compound characterized by a benzyl group substituted with a methyl group at the meta position (C₆H₄(CH₃)CH₂HgCl). This compound shares structural similarities with other aryl- and alkylmercury derivatives but exhibits distinct physicochemical and toxicological properties due to its aromatic methyl-substituted backbone. For instance, mercuric chloride (HgCl₂) is often synthesized through chlorination of elemental mercury or via reactions involving mercury(I) nitrate and hydrochloric acid . Extending this methodology, 3-methylbenzyl chloride (CAS 620-19-9) could react with HgCl₂ to form this compound.

Organomercury compounds are historically significant in organic synthesis and antimicrobial applications but are now heavily regulated due to their extreme toxicity. This compound, like other mercury derivatives, likely disrupts cellular functions by binding to sulfhydryl (-SH) groups in proteins and enzymes, altering their structural integrity and activity .

Eigenschaften

CAS-Nummer |

19224-35-2 |

|---|---|

Molekularformel |

C8H9ClHg |

Molekulargewicht |

341.2 g/mol |

IUPAC-Name |

chloro-[(3-methylphenyl)methyl]mercury |

InChI |

InChI=1S/C8H9.ClH.Hg/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q;;+1/p-1 |

InChI-Schlüssel |

IGNKWHFRCVOJCK-UHFFFAOYSA-M |

SMILES |

CC1=CC(=CC=C1)C[Hg]Cl |

Kanonische SMILES |

CC1=CC(=CC=C1)C[Hg]Cl |

Andere CAS-Nummern |

19224-35-2 |

Synonyme |

chloro-[(3-methylphenyl)methyl]mercury |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-methylbenzyl mercuric chloride with structurally related organomercury compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Common Uses/Applications |

|---|---|---|---|---|

| This compound | C₈H₉ClHg | 329.11 | Aromatic ring with meta-methyl group | Research reagent, historical preservative |

| Methylmercuric chloride (MeHgCl) | CH₃HgCl | 251.08 | Linear alkyl group (CH₃) | Fungicide, laboratory standard |

| Phenylmercuric acetate | C₈H₈HgO₂ | 336.73 | Aromatic ring with acetate substituent | Preservative in cosmetics |

| Mercuric chloride (HgCl₂) | HgCl₂ | 271.52 | Inorganic linear Hg-Cl bonds | Disinfectant, catalyst |

- Reactivity : Arylmercury compounds like this compound and phenylmercuric acetate exhibit slower degradation rates compared to alkylmercury derivatives (e.g., MeHgCl) due to the stability of the aromatic Hg-C bond .

- Volatility : Methylmercuric chloride is more volatile than arylmercury compounds, facilitating its absorption via inhalation .

Toxicity Profiles

- Neurotoxicity: Methylmercuric chloride (MeHgCl) is notorious for crossing the blood-brain barrier, causing irreversible CNS damage, whereas mercuric chloride (HgCl₂) primarily targets renal tissues . This compound’s aromatic structure may limit CNS penetration but still induces nephrotoxicity through Hg²⁺ release .

- Potency : Mercuric chloride is 350 times more potent than methylmercury in inhibiting muscarinic acetylcholine receptors in rat brain synaptosomes, highlighting differences in binding affinity .

Metabolic Pathways

- Mercuric Chloride (HgCl₂) : Metabolized via redox cycling, where Hg²⁺ is reduced to Hg⁰ (exhaled as vapor) and reoxidized in tissues. Excreted renally .

- Methylmercuric Chloride (MeHgCl) : Demethylated in the liver to Hg²⁺, with a half-life of ~70 days in humans. Accumulates in fatty tissues and biomagnifies in food chains .

- This compound : Likely undergoes hepatic cleavage of the Hg-C bond, releasing Hg²⁺ and 3-methylbenzyl chloride, which may further metabolize into reactive intermediates .

Vorbereitungsmethoden

UV-Initiated Chlorination

-

Reactants : m-Xylene, chlorine gas.

-

Conditions :

-

Temperature: 80°C to boiling point of m-xylene (≈139°C).

-

UV irradiation (high-pressure mercury lamp).

-

Continuous process with excess m-xylene to limit product concentration to ≤33 mol%.

-

-

Workup : Fractional distillation isolates 3-methylbenzyl chloride (bp: 195–196°C).

Pyridine-Catalyzed Chlorination

-

Catalyst : Pyridine or derivatives (0.00001–0.01 wt%).

-

Conditions :

-

Temperature: 50–139°C (preferred: 130–139°C).

-

Chlorine gas introduced under atmospheric pressure.

-

-

Advantage : Minimizes nuclear chlorination (<5% byproducts).

Preparation of 3-Methylbenzyl Mercuric Chloride

Grignard Reaction Method

Procedure (adapted from US3137714A):

-

Grignard Reagent Formation :

-

Reactants : 3-Methylbenzyl chloride, magnesium turnings.

-

Solvent : Toluene or aliphatic hydrocarbons.

-

Catalyst : Monoethyl ether of diethylene glycol (0.005–0.5 mol% relative to Mg).

-

Conditions : Reflux (≈110°C) under nitrogen.

-

-

Mercuration :

Reaction Scheme :

Direct Mercuration (Alternative Approach)

Procedure (theoretical):

-

Reactants : 3-Methylbenzyl chloride + Hg metal.

-

Conditions :

-

Elevated temperature (150–200°C).

-

Catalytic Lewis acid (e.g., FeCl₃).

-

-

Limitation : Lower yields due to competing side reactions; less commonly employed.

Analytical Validation

Physicochemical Properties

Q & A

Q. What sterilization protocols optimize mercuric chloride use in plant tissue culture while minimizing contamination and oxidative stress?

Mercuric chloride (HgCl₂) is effective for surface sterilization but requires concentration optimization. For Pinus taeda explants, 0.1% HgCl₂ combined with sodium hypochlorite achieved 86% establishment . However, higher concentrations (e.g., 0.3%) increase oxidative stress and tissue injury. A factorial design approach is recommended to test variables like immersion time (10–15 minutes) and pH, followed by ANOVA validation to identify optimal conditions .

Q. How can UV spectrophotometry be validated for quantifying mercuric chloride in hydrolysis reactions?

UV spectrophotometry relies on HgCl₂'s low UV absorptivity above 250 nm. To validate, use a factorial design screening temperature (20–80°C), time (30–120 minutes), and pH (3–7). Calibrate with a quadratic polynomial model (e.g., ) and validate via ANOVA. Reference standards should include hydrolysis solutions with sodium acetate to stabilize HexA quantification .

Q. What solvent systems are compatible with mercuric chloride in organic synthesis?

HgCl₂ reacts with dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), forming corrosive byproducts. Methanol and methylene chloride are safer for diffusion studies, as they do not degrade HgCl₂ at room temperature. Pre-screening solvents via thermal analysis (TGA/DSC) is advised to assess stability .

Q. How does mercuric chloride inhibit microbial growth in enzymatic studies?

HgCl₂ acts as a germicide by forming complexes with proteins (e.g., casein), inhibiting enzyme activity. At low concentrations (0.125 mM), it accelerates rennet activity via HCl dissociation, while higher concentrations (>0.25 mM) precipitate proteins. Use fluorescence quenching assays to quantify enzyme-binding interactions .

Advanced Research Questions

Q. How do molecular simulations elucidate mercuric chloride adsorption in activated carbon?

Monte Carlo simulations reveal that slit-pore activated carbon with carboxyl sites achieves 30% higher HgCl₂ adsorption than hydroxyl or carbonyl sites. Introducing calcium hydroxide layers enhances selectivity by 15% due to ion-exchange mechanisms. Compare isotherms at 298–373 K to model temperature-dependent capacity .

Q. What statistical methods resolve contradictions in HgCl₂ toxicity data across compounds like mercuric sulfide?

Toxicity differences arise from solubility: HgCl₂ (high solubility) releases Hg²⁺ ions, while HgS (low solubility) limits absorption. Apply dose-response regression (e.g., for mortality vs. concentration ) and meta-analysis of LD₅₀ values. Account for renal biomarker variability (e.g., urinary β₂-microglobulin) using mixed-effects models .

Q. How can factorial design optimize HgCl₂-mediated hydrolysis for UV quantification?

A 2³ factorial design (temperature, time, pH) with center points identifies optimal HexA hydrolysis conditions. For example, 60°C, 90 minutes, and pH 5 maximize HgCl₂ efficiency. Validate via ANOVA () and confirm with ion chromatography cross-checks .

Q. What mechanisms underlie HgCl₂-induced autoimmunity in murine models?

HgCl₂ triggers B cell-activating factor (BAFF) overexpression, promoting anti-nuclear antibodies. Use flow cytometry to track CD19⁺ B cell proliferation and ELISA for BAFF/TNF-α levels. Compare renal histopathology (e.g., glomerular immune complex deposition) between HgCl₂ and control groups .

Methodological Notes

- Toxicity Testing : Prioritize renal biomarkers (e.g., Kim-1, NAG) in rodent models, with ICP-MS validation of mercury levels in urine/blood .

- Computational Modeling : Use Materials Studio or GROMACS for HgCl₂ adsorption simulations, incorporating van der Waals radii and partial charge parameters .

- Analytical Cross-Validation : Pair UV spectrophotometry with anion exchange chromatography (AEC) to minimize matrix interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.